Elvucitabine Retains Antiviral Activity Against M184V Mutant HIV-1 with Only 10-Fold IC50 Increase Versus >100-Fold for Lamivudine/Emtricitabine
Elvucitabine demonstrates a markedly reduced susceptibility shift against the clinically prevalent M184V reverse transcriptase mutation compared to lamivudine and emtricitabine. In vitro studies show that HIV-1 isolates harboring the M184V mutation exhibit only a 10-fold increase in IC50 relative to wild-type HIV-1 for elvucitabine [1]. By contrast, the same M184V mutation confers resistance to both lamivudine and emtricitabine of >100-fold increase in IC50 [1].
| Evidence Dimension | Fold increase in IC50 (M184V mutant vs. wild-type HIV-1) |
|---|---|
| Target Compound Data | 10-fold increase |
| Comparator Or Baseline | Lamivudine and emtricitabine: >100-fold increase |
| Quantified Difference | At least 10-fold lower IC50 shift (10× vs. >100×) |
| Conditions | In vitro HIV-1 phenotypic susceptibility assay |
Why This Matters
This 10× differential in resistance susceptibility enables experimental use of elvucitabine in M184V-harboring viral models where lamivudine and emtricitabine are functionally ineffective.
- [1] ClinicalTrials.gov. NCT00312039: Study of Once Daily Elvucitabine Versus Lamivudine in Participants With a Documented M184V Mutation. Alexion Pharmaceuticals Inc. View Source
